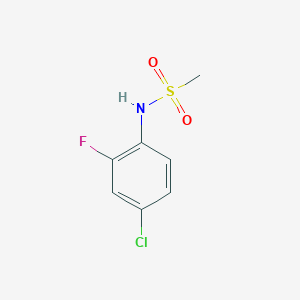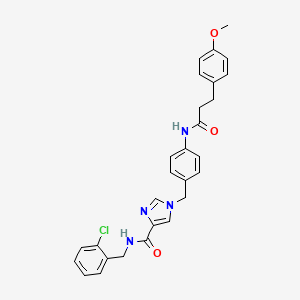
N-(2-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a benzyl group, an imidazole ring, a carboxamide group, and a methoxyphenyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound might have aromatic properties. The methoxyphenyl group could contribute to the compound’s lipophilicity, which might affect its behavior in biological systems .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized using methods such as 'one-pot' reductive cyclization, demonstrating the versatility of synthesis approaches for similar compounds (Bhaskar et al., 2019).
- Structural Elucidation : Advanced techniques like IR, 1H-NMR, 13C-NMR, and LC-MS are employed to elucidate the structure of such compounds, providing insights into their molecular configuration and potential functionalities (Bhaskar et al., 2019).
Biological and Pharmacological Potential
- Antitumor Properties : Related imidazole derivatives have shown curative activity against certain leukemias, suggesting the potential for anticancer applications (Stevens et al., 1984).
- Receptor Antagonism : Imidazole derivatives have been explored for their potential as receptor antagonists, which could be significant in developing treatments for various diseases, including hypertension (Carini et al., 1991).
Chemical Properties and Reactions
- Transmetallation Reactions : Studies have shown that certain imidazole derivatives can partake in transmetallation reactions, an important aspect in the field of coordination chemistry (Meyer et al., 2012).
- Crystal Structure Analysis : The crystal structure analysis of related compounds provides vital information regarding their molecular geometry, which is crucial for understanding their reactivity and interaction with biological targets (Wang et al., 2012).
Potential for Dual Inhibitory Activity
- Dual Inhibition of CDK and HDAC : Some imidazole derivatives have been identified as dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), indicating their potential in cancer therapy (Cheng et al., 2020).
Novel Therapeutic Applications
- 5-HT3 Receptor Antagonists : These derivatives have been investigated as 5-HT3 receptor antagonists, which are relevant in treating conditions like irritable bowel syndrome and nausea associated with chemotherapy (Ohta et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3/c1-36-24-13-8-20(9-14-24)10-15-27(34)32-23-11-6-21(7-12-23)17-33-18-26(31-19-33)28(35)30-16-22-4-2-3-5-25(22)29/h2-9,11-14,18-19H,10,15-17H2,1H3,(H,30,35)(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACRAWWQYABONS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)
![1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone](/img/structure/B2412388.png)
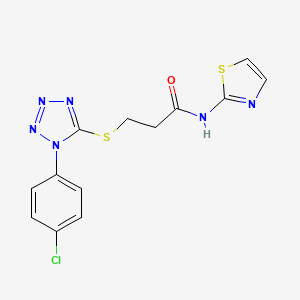

![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)
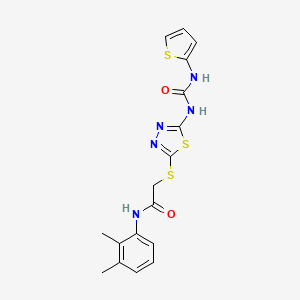
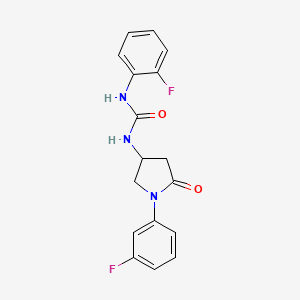
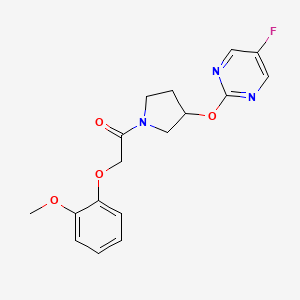

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)
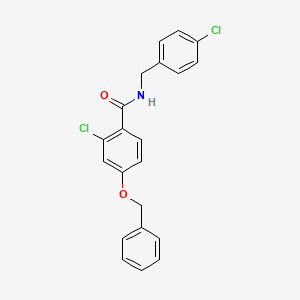
![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)
